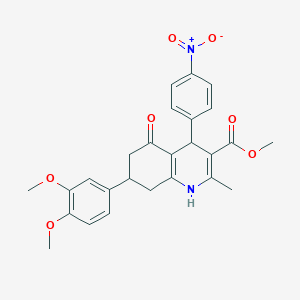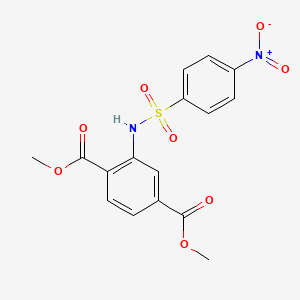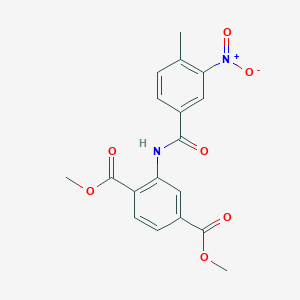![molecular formula C20H23ClN2O2 B11640460 1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B11640460.png)
1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine typically involves the reaction of 3-chlorobenzoyl chloride with 4-[(4-ethoxyphenyl)methyl]piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.
化学反応の分析
反応の種類
1-(3-クロロベンゾイル)-4-[(4-エトキシフェニル)メチル]ピペラジンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するN-オキシドを形成するために酸化される可能性があります。
還元: 還元反応により、カルボニル基をアルコールに変換できます。
置換: ベンゾイル基の塩素原子は、他の求核剤と置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、置換反応に使用できます。
主な生成物
これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりN-オキシドが生成され、還元によりアルコール誘導体が生成されます。
4. 科学研究における用途
化学: より複雑な分子の合成における中間体として使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物学的活性について研究されています。
医学: さまざまな病気の治療における治療薬としての可能性について調査されています。
工業: 新素材の開発や化学試薬として使用されています。
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a chemical reagent.
作用機序
1-(3-クロロベンゾイル)-4-[(4-エトキシフェニル)メチル]ピペラジンの作用機序は、その特定の生物学的標的に依存します。一般的に、ピペラジン誘導体は、酵素や受容体などのさまざまな分子標的に作用して効果を発揮します。関与する正確な経路には、詳細な生化学的研究が必要です。
6. 類似の化合物との比較
類似の化合物
1-(3-クロロベンゾイル)ピペラジン: エトキシフェニルメチル基がありません。
4-[(4-エトキシフェニル)メチル]ピペラジン: クロロベンゾイル基がありません。
1-ベンゾイルピペラジン: 塩素原子とエトキシフェニルメチル基の両方がありません。
独自性
1-(3-クロロベンゾイル)-4-[(4-エトキシフェニル)メチル]ピペラジンは、3-クロロベンゾイル基と4-エトキシフェニルメチル基の両方が存在するためユニークです。これにより、アナログと比較して、異なる化学的および生物学的特性が得られる可能性があります。
類似化合物との比較
Similar Compounds
1-(3-Chlorobenzoyl)piperazine: Lacks the ethoxyphenylmethyl group.
4-[(4-Ethoxyphenyl)methyl]piperazine: Lacks the chlorobenzoyl group.
1-Benzoylpiperazine: Lacks both the chlorine atom and the ethoxyphenylmethyl group.
Uniqueness
1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine is unique due to the presence of both the 3-chlorobenzoyl and 4-ethoxyphenylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C20H23ClN2O2 |
|---|---|
分子量 |
358.9 g/mol |
IUPAC名 |
(3-chlorophenyl)-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H23ClN2O2/c1-2-25-19-8-6-16(7-9-19)15-22-10-12-23(13-11-22)20(24)17-4-3-5-18(21)14-17/h3-9,14H,2,10-13,15H2,1H3 |
InChIキー |
PQFFQCOFPPOWPK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-(5-{(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11640383.png)
![Ethyl 2-(2-{[4-(3-methylbutoxy)phenyl]formamido}acetamido)acetate](/img/structure/B11640393.png)
![4-(4-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11640411.png)

![3-(2-chlorophenyl)-N'-[(2-hydroxy-3-methylphenyl)carbonyl]-5-methyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11640419.png)
![(4Z)-4-{[8-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol](/img/structure/B11640426.png)

![N-(4-hydroxyphenyl)-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide](/img/structure/B11640434.png)

![ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11640440.png)
![4-{[2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11640442.png)
![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640451.png)

![2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640459.png)
